molecular formula C22H17N3O2 B3475243 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

Cat. No.: B3475243
M. Wt: 355.4 g/mol
InChI Key: FAPUKHLIKVDLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline-derived benzoic acid compound characterized by a quinazoline core substituted with a 4-methylphenyl group at position 2 and an amino linkage to a benzoic acid moiety at position 2.

Properties

IUPAC Name

4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-14-6-8-15(9-7-14)20-24-19-5-3-2-4-18(19)21(25-20)23-17-12-10-16(11-13-17)22(26)27/h2-13H,1H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPUKHLIKVDLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid typically involves the amidation and cyclization of anthranilic acid derivatives. The process begins with the coupling of anthranilic acid derivatives with the appropriate acid chloride to form substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. Subsequent treatment with ammonia solution affords the quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

Azetidinone and Thiazolidinone Derivatives
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid (, Scheme 5): Features a β-lactam (azetidinone) ring linked to benzoic acid.
  • 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid (, SS4): Incorporates a thiazolidinone ring, which is associated with antimicrobial and anti-inflammatory activities. The dimethylamino group may improve solubility compared to the target’s methylphenyl substituent .
Thiazole and Triazine Derivatives
  • 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid (): Contains a thiazole ring with methoxyphenyl and ethyl groups. The methoxy group could enhance metabolic stability compared to the target’s methyl group .
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (): A triazine-based compound with formyl and methoxy groups. The triazine core offers distinct electronic properties compared to quinazoline .

Sulfonamide-Linked Derivatives

  • 2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid (): Features a sulfonamide bridge instead of an amino linkage. The sulfonyl group increases acidity and may alter target selectivity .
  • 2-[ethyl-(4-methylphenyl)sulfonylamino]benzoic acid (): Includes an ethyl-sulfonamide group, which could enhance lipophilicity and membrane permeability relative to the target compound .

Pharmacologically Active Analogues

  • BAY60-2770 and BAY58-2667 (): These benzoic acid derivatives act as soluble guanylate cyclase activators. BAY60-2770 includes a fluoro-substituted phenyl group and trifluoromethyl biphenyl moiety, highlighting the impact of halogenation on potency and pharmacokinetics .

Physicochemical and Structural Properties

Compound Name Molecular Weight Key Functional Groups Notable Properties References
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid* ~375.4 (estimated) Quinazoline, methylphenyl, carboxylic acid Likely moderate solubility in polar solvents
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid 372.77 β-lactam, nitro, carboxylic acid High melting point due to nitro group
4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid 379.43 Thiazole, methoxy, ethyl Enhanced metabolic stability
2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid 291.32 Sulfonamide, methylphenyl Increased acidity (pKa ~3-4)

*Estimated based on structural analogy.

Biological Activity

4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid is a quinazoline derivative that has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial treatments, and anti-inflammatory responses. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its pharmacological significance. The structure can be represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Key functional groups include:

  • Amino group : Contributes to the compound's ability to interact with biological targets.
  • Benzoic acid moiety : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound may inhibit specific kinases involved in cancer progression, similar to other quinazoline compounds like gefitinib, which targets the epidermal growth factor receptor (EGFR) .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
H460/MX205.0Inhibition of BCRP and P-gp
MDA-MB-2313.5Induction of apoptosis
DU1454.0Disruption of microtubule dynamics

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial properties. The compound shows potential in inhibiting bacterial growth by disrupting quorum sensing mechanisms, which are critical for biofilm formation. This suggests a dual role in both preventing infection and treating established biofilms .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Mechanism of Action
Staphylococcus aureus16Disruption of biofilm formation
Escherichia coli32Inhibition of gene expression related to adhesion

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. It may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study conducted on lung cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Action Against Biofilms
Another investigation focused on its efficacy against biofilms formed by Staphylococcus aureus. The results indicated that the compound effectively reduced biofilm mass and inhibited bacterial adhesion by interfering with quorum sensing pathways.

Q & A

Q. What are the recommended synthetic routes for 4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the quinazolin-4-one core via condensation of anthranilic acid with 4-methylphenyl-substituted amines under reflux with acetic anhydride or benzoyl chloride (for phenyl derivatives) .
  • Step 2: Introduction of the benzoic acid moiety via nucleophilic substitution or coupling reactions. For example, reacting the quinazoline intermediate with 4-aminobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbarbodiimide) .
  • Key Conditions: Reaction temperature (e.g., 45–80°C), solvent choice (ethanol/DMF), and catalysts (e.g., TEA for acid scavenging). Yields are highly sensitive to stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Critical for confirming aromatic protons (δ 7.0–8.5 ppm) and the quinazoline NH group (δ ~10 ppm). The carboxylic acid proton (δ ~12 ppm) may appear as a broad singlet .
  • HPLC: Used with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95% recommended for pharmacological studies) .
  • FT-IR: Key peaks include C=O stretch (~1700 cm⁻¹ for carboxylic acid) and N-H stretches (~3300 cm⁻¹) .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ ion) and detects byproducts .

Q. What in vitro biological assays are typically employed to evaluate its pharmacological potential?

Methodological Answer:

  • Enzyme Inhibition Assays: Target kinases (e.g., EGFR) using fluorescence-based protocols to measure IC50 values .
  • Antimicrobial Screening: Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC (minimum inhibitory concentration) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the synthesis to mitigate challenges like low yields or byproduct formation?

Methodological Answer:

  • Byproduct Reduction: Use protecting groups (e.g., tert-butyl esters) for the benzoic acid moiety during coupling steps to prevent side reactions .
  • Yield Improvement: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification: Gradient elution in flash chromatography (hexane/EtOAc to DCM/MeOH) or preparative HPLC for polar impurities .

Q. What computational strategies are used to predict SAR and guide structural modifications?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model interactions with target proteins (e.g., EGFR kinase domain) to prioritize substituents at the 4-methylphenyl or benzoic acid positions .
  • QSAR Modeling: Utilize descriptors (e.g., logP, polar surface area) to correlate structural features (e.g., electron-withdrawing groups on quinazoline) with bioactivity .

Q. How do researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardized Protocols: Adopt CLSI guidelines for antimicrobial assays or fixed ATP concentrations in kinase assays to reduce variability .
  • Meta-Analysis: Compare IC50 values across studies using statistical tools (e.g., ANOVA) to identify outliers linked to assay conditions (e.g., serum content in cell culture) .

Q. What in vivo models are appropriate for assessing efficacy and toxicity?

Methodological Answer:

  • Xenograft Models: Nude mice implanted with human cancer cells (e.g., HCT-116 colorectal) to evaluate tumor growth inhibition .
  • Toxicokinetics: Plasma stability assays (pH 7.4 buffer) and hepatic microsomal studies to predict metabolic clearance .

Q. How is the compound's stability under various physiological conditions evaluated?

Methodological Answer:

  • pH Stability: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring over 24 hours .
  • Photodegradation: Expose to UV light (λ = 254 nm) and track degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid
Reactant of Route 2
4-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.